molecular formula C9H18F2N2O2 B15323520 tert-Butyl (1-amino-4,4-difluorobutan-2-yl)carbamate

tert-Butyl (1-amino-4,4-difluorobutan-2-yl)carbamate

Cat. No.: B15323520
M. Wt: 224.25 g/mol
InChI Key: AWERJDTWYRPLLC-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-amino-4,4-difluorobutan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and versatility. This compound is particularly interesting due to the presence of both amino and difluorobutan-2-yl groups, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-amino-4,4-difluorobutan-2-yl)carbamate typically involves the protection of the amino group using tert-butyl carbamate. The process begins with the reaction of tert-butyl chloroformate with the appropriate amine to form the carbamate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-amino-4,4-difluorobutan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbamate group can produce the corresponding amine .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(1-amino-4,4-difluorobutan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of difluorobutan-2-yl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, the presence of the difluorobutan-2-yl group can enhance the metabolic stability and bioavailability of drug candidates .

Industry

In the industrial sector, tert-butyl N-(1-amino-4,4-difluorobutan-2-yl)carbamate can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-amino-4,4-difluorobutan-2-yl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorobutan-2-yl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(1-amino-4,4-difluorobutan-2-yl)carbamate is unique due to the presence of the difluorobutan-2-yl group, which imparts distinct chemical and biological properties. Compared to its trifluoro, dichloro, and dibromo analogs, the difluoro derivative may exhibit different reactivity and stability profiles, making it valuable for specific applications .

Properties

Molecular Formula

C9H18F2N2O2

Molecular Weight

224.25 g/mol

IUPAC Name

tert-butyl N-(1-amino-4,4-difluorobutan-2-yl)carbamate

InChI

InChI=1S/C9H18F2N2O2/c1-9(2,3)15-8(14)13-6(5-12)4-7(10)11/h6-7H,4-5,12H2,1-3H3,(H,13,14)

InChI Key

AWERJDTWYRPLLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(F)F)CN

Origin of Product

United States

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